molecular formula C15H11Cl3N2O B11468638 2,4-dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

2,4-dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B11468638
M. Wt: 341.6 g/mol
InChI Key: GAPRSYVKBMTILY-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of two chlorine atoms on the phenol ring and a pyrazole moiety attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenol with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Phenol derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The phenol moiety may participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

    2,4-Dichlorophenol: A simpler compound with similar phenolic structure but lacking the pyrazole moiety.

    4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.

    2,4-Dichloro-6-nitrophenol: Another phenolic compound with different substituents.

Uniqueness: 2,4-Dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is unique due to the presence of both the pyrazole and phenol moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11Cl3N2O

Molecular Weight

341.6 g/mol

IUPAC Name

2,4-dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H11Cl3N2O/c16-9-3-1-8(2-4-9)13-7-14(20-19-13)11-5-10(17)6-12(18)15(11)21/h1-6,13,19,21H,7H2

InChI Key

GAPRSYVKBMTILY-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=C(C(=CC(=C2)Cl)Cl)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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